molecular formula C10H14ClN3O B15213812 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one CAS No. 14628-39-8

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B15213812
CAS No.: 14628-39-8
M. Wt: 227.69 g/mol
InChI Key: SXQKPUFNRKMWOT-UHFFFAOYSA-N
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Description

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one, with the CAS Number 14628-39-8, is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chloro substituent and a piperidinyl side chain, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 227.691 g/mol
  • Structure : The compound features a pyridazine ring with a chloro group at position 6 and a piperidinylmethyl group at position 2.

Anticancer Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. Various studies have reported their efficacy against different cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (Cervical)< 2Cytotoxicity
MDA-MB-231 (Breast)ModerateAntiproliferative
HCT116 (Colon)GoodAnticancer
A375 (Skin)ModerateAnticancer

In one study, compounds similar to this compound showed high activity against leukemia and lung cancer cells, indicating potential as novel anticancer agents .

Anti-inflammatory and Analgesic Activities

Compounds in the pyridazinone class have also demonstrated anti-inflammatory and analgesic effects. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and pathways associated with pain perception.

Antibacterial and Antifungal Properties

The compound exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for treating infections resistant to conventional antibiotics. Studies have shown effectiveness against various pathogenic strains .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity
    • A study synthesized several pyridazinone derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. Results indicated that modifications in the molecular structure significantly influenced anticancer potency .
  • Mechanistic Studies
    • Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • In Vivo Studies
    • In vivo studies demonstrated that the compound effectively reduced tumor growth in animal models, supporting its potential use in clinical applications .

Properties

CAS No.

14628-39-8

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

6-chloro-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C10H14ClN3O/c11-9-4-5-10(15)14(12-9)8-13-6-2-1-3-7-13/h4-5H,1-3,6-8H2

InChI Key

SXQKPUFNRKMWOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C=CC(=N2)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.